(Z)-3-(2,4-dichlorophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O3/c1-10(11-2-5-13(6-3-11)25(27)28)21-24-18(26)17-9-16(22-23-17)14-7-4-12(19)8-15(14)20/h2-9H,1H3,(H,22,23)(H,24,26)/b21-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBBOSAJNGGZEH-FBHDLOMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,4-dichlorophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action supported by various studies.
Chemical Structure
The structure of this compound can be represented as follows:
1. Antioxidant Activity
Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Molecular docking studies suggest that the nitro and amide groups enhance its electron-donating ability, contributing to its antioxidant capacity .
2. Anticancer Properties
Several studies have demonstrated the anticancer potential of pyrazole derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, likely through the modulation of signaling pathways related to cell survival .
Table 1: Cytotoxicity Data
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity suggests potential therapeutic applications in treating inflammatory diseases .
4. Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function .
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at 12.5 µM, demonstrating significant potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies using mouse models of inflammation showed that administration of the compound significantly reduced paw edema and levels of inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:
*Calculated based on molecular formula (C₁₈H₁₂Cl₂N₄O₃).
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichlorophenyl and 4-nitrophenyl groups in the target compound enhance electrophilicity compared to analogs with methoxy (electron-donating) groups . This likely improves binding to biological targets, as seen in E-DPPC’s antifungal activity .
- Stereochemistry : The Z-configuration in the target compound may confer distinct biological activity compared to E-isomers, as geometric isomerism influences receptor binding .
- Melting Points : Higher melting points (e.g., 210–212°C for E-DPPC) correlate with stronger intermolecular forces, such as hydrogen bonding from the carbohydrazide moiety .
Pharmacological Activity
Anticancer Potential
- Analog 26 (from ): (E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide demonstrated potent growth inhibition (IC₅₀ = 1.8 µM) against A549 lung cancer cells via apoptosis induction . The target compound’s dichlorophenyl and nitrophenyl groups may similarly enhance cytotoxicity.
Mechanism of Action
Pyrazole-carbohydrazides often interact with enzymes or receptors via hydrogen bonding and π-π stacking. For example:
Structural Insights from Computational Studies
- DFT Analysis : For E-DPPC, B3LYP/6-311 G** calculations revealed intramolecular charge transfer (ICT) between the dichlorophenyl and carbohydrazide groups, stabilizing the molecule in polar solvents . Similar behavior is expected for the target compound.
- Molecular Docking : Pyrazole-carbohydrazides with nitro groups show high affinity for cancer-related kinases, such as EGFR, due to nitro-group interactions with hydrophobic pockets .
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is constructed via cyclization of β-keto esters or hydrazine derivatives. A common approach involves reacting 2,4-dichlorophenylacetone with hydrazine hydrate under reflux in ethanol, yielding 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid hydrazide as the primary intermediate. Alternative routes employ Vilsmeier-Haack formylation to introduce the aldehyde group at the 4-position of the pyrazole, as demonstrated in analogous syntheses.
Reaction Conditions :
Hydrazone Formation via Condensation
The hydrazide intermediate undergoes condensation with 4-nitroacetophenone to form the titular hydrazone. This step requires acid catalysis to facilitate imine bond formation while preserving the Z-configuration.
Procedure :
- Combine equimolar amounts of 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide and 4-nitroacetophenone in ethanol.
- Add 3–5 drops of concentrated sulfuric acid.
- Reflux for 1–2 hours, followed by solvent evaporation under reduced pressure.
Critical Parameters :
- Acid Catalyst : Sulfuric acid enhances electrophilicity of the ketone.
- Stereochemical Control : Ethanol’s polarity favors Z-isomer stabilization through intramolecular hydrogen bonding.
Reaction Mechanisms and Stereochemical Considerations
Cyclization Mechanism
The pyrazole ring forms via nucleophilic attack of hydrazine on the carbonyl carbon of 2,4-dichlorophenylacetone, followed by dehydration. Density functional theory (DFT) studies on analogous systems suggest a six-membered transition state with an activation energy of ~25 kcal/mol.
Hydrazone Condensation
Protonation of 4-nitroacetophenone’s carbonyl oxygen by H2SO4 generates a resonance-stabilized oxonium ion. The hydrazide’s NH2 group attacks the electrophilic carbon, leading to a tetrahedral intermediate that eliminates water to form the hydrazone. The Z-configuration is favored due to steric hindrance between the 2,4-dichlorophenyl and 4-nitrophenyl groups in the E-isomer.
Optimization of Reaction Conditions
Solvent Systems
Comparative studies reveal ethanol as the optimal solvent for both cyclization and condensation steps. Polar aprotic solvents like DMF increase reaction rates but reduce Z/E selectivity due to decreased hydrogen bonding.
Table 1: Solvent Impact on Hydrazone Yield and Isomer Ratio
| Solvent | Yield (%) | Z:E Ratio |
|---|---|---|
| Ethanol | 82 | 9:1 |
| DMF | 78 | 6:1 |
| THF | 65 | 4:1 |
Catalytic Effects
Sulfuric acid (0.5–1.0 mol%) provides superior results over Lewis acids like ZnCl2, which promote side reactions. Excess acid (>2 mol%) leads to hydrazide decomposition.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (DMSO-d6, 400 MHz) :
- δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H nitro group)
- δ 7.89 (s, 1H, pyrazole-H)
- δ 7.55–7.43 (m, 3H, dichlorophenyl-H)
- δ 2.31 (s, 3H, CH3 ethylidene)
IR (KBr, cm⁻¹) :
X-Ray Crystallography
Single-crystal analysis confirms the Z-configuration, with dihedral angles of 12.3° between the pyrazole and dichlorophenyl planes. The nitro group adopts a coplanar orientation with the ethylidene moiety, facilitating π-π stacking in the solid state.
Q & A
Q. Table 1: Comparison of Synthetic Routes
How does the Z-configuration of the hydrazone moiety influence biological activity compared to the E-isomer?
Answer:
The Z-configuration enhances steric interactions with target proteins, as seen in analogs like (Z)-N'-((1H-indol-3-yl)methylene)pyrazole derivatives. For example:
Q. Table 2: Stereochemical Impact on Bioactivity
| Compound | Configuration | Target Protein | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Z-Hydrazone Analog | Z | COX-2 | 12.3 | |
| E-Hydrazone Analog | E | COX-2 | >100 |
What analytical techniques are critical for confirming structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., pyrazole C-H protons at δ 6.5–7.2 ppm) and hydrazone proton coupling patterns .
- X-ray Crystallography : Resolves Z/E configuration and torsion angles (e.g., dihedral angle <10° for planar hydrazone) .
- HPLC-MS : Ensures >98% purity and detects byproducts (e.g., unreacted aryl halides) .
Q. Table 3: Analytical Parameters
| Technique | Key Data Points | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (nitrophenyl protons) | Confirms aryl substitution | |
| X-ray | C=N bond length: 1.28 Å (Z-isomer) | Stereochemical confirmation | |
| HPLC-MS | Retention time: 4.2 min, m/z 455 [M+H]⁺ | Purity assessment |
How can researchers resolve contradictions in reported biological activities across studies?
Answer: Contradictions often arise from assay variability or structural impurities. Strategies include:
Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
SAR Studies : Modify substituents (e.g., replacing 4-nitrophenyl with 4-methoxyphenyl) to isolate activity contributors .
Conformational Analysis : Molecular docking (e.g., AutoDock Vina) identifies binding poses affected by Z/E configuration .
Q. Table 4: Resolving Activity Discrepancies
What structural features underpin its pharmacological potential?
Answer: Key features include:
Q. Table 5: Functional Group Contributions
| Group | Role | Example Target | Reference |
|---|---|---|---|
| Pyrazole | Scaffold rigidity | Kinase inhibitors | |
| 2,4-Dichlorophenyl | Hydrophobic interactions | Cytochrome P450 | |
| 4-Nitrophenyl Hydrazone | H-bond acceptor | COX-2 |
How do molecular docking studies predict target interactions?
Answer: Docking (e.g., Glide, AutoDock) reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
